Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid

Genetic code expansion Protein half-life extension Site-specific lipidation

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid, also known as Nε-heptanoyl-L-lysine or HepoK, is a synthetic L-lysine derivative bearing a seven-carbon heptanoyl fatty acid moiety attached to the ε-amino group. It serves as an unnatural amino acid (UAA) designed for genetic code expansion, enabling site-specific incorporation of a fatty acid chain into recombinant proteins in E.

Molecular Formula C13H26N2O3
Molecular Weight 258.362
CAS No. 2253771-13-8
Cat. No. B2449722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-6-(heptanoylamino)hexanoic acid
CAS2253771-13-8
Molecular FormulaC13H26N2O3
Molecular Weight258.362
Structural Identifiers
SMILESCCCCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C13H26N2O3/c1-2-3-4-5-9-12(16)15-10-7-6-8-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1
InChIKeyMIPVNXBAKZBUIK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Amino-6-(heptanoylamino)hexanoic acid (HepoK): A Genetically Encodable Lipidated Amino Acid for Half-Life Extension


(2S)-2-Amino-6-(heptanoylamino)hexanoic acid, also known as Nε-heptanoyl-L-lysine or HepoK, is a synthetic L-lysine derivative bearing a seven-carbon heptanoyl fatty acid moiety attached to the ε-amino group . It serves as an unnatural amino acid (UAA) designed for genetic code expansion, enabling site-specific incorporation of a fatty acid chain into recombinant proteins in E. coli and mammalian cells [1]. This lipid modification promotes non-covalent binding to human serum albumin (HSA), thereby extending the circulatory half-life of therapeutic peptides and proteins [1]. The compound is supplied as a high-purity (>98%) L-amino acid derivative with molecular weight 258.36 g/mol and is stored at 2–8 °C .

Why Generic N-Acyl-Lysine Substitution Fails for (2S)-2-Amino-6-(heptanoylamino)hexanoic acid in Genetic Code Expansion


Substituting HepoK with a generic N-acyl-lysine derivative (e.g., Nε-acetyl, butyryl, octanoyl, or palmitoyl lysine) is not viable because each acyl chain length requires a uniquely evolved orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to achieve efficient, site-specific incorporation into proteins [1]. The HepoK-specific aaRS mutant, derived from the pyrrolysyl-tRNA synthetase (PylRS) scaffold, was directionally evolved to recognize the heptanoyl chain and exclude shorter or longer acyl groups, as described in patent CN108823225B [1]. Furthermore, the C7 heptanoyl chain provides an optimal balance between HSA binding affinity and peptide solubility; shorter chains yield insufficient albumin binding, while longer chains can induce peptide aggregation and reduce expression yield [2]. Therefore, no other N-acyl-lysine can replicate the integrated genetic encoding specificity and pharmacokinetic performance of HepoK without re-engineering the orthogonal translation system.

Product-Specific Quantitative Evidence Guide for (2S)-2-Amino-6-(heptanoylamino)hexanoic acid (HepoK): Comparator-Based Differentiation


Site-Specific Homogeneous Incorporation vs. Chemical Conjugation Methods

Chemical conjugation of fatty acids to proteins typically yields heterogeneous mixtures with variable stoichiometry and attachment sites, often requiring extensive purification and resulting in batch-to-batch inconsistency [1]. In direct contrast, the genetic encoding of HepoK using the evolved orthogonal HepoKRS/tRNAPyl pair achieves quantitative, single-site incorporation at the genetically programmed amber codon, producing a homogeneous, precisely lipidated protein product from E. coli expression [1][2]. The patent discloses that this method realizes fatty acid modification that is 'efficient, specific, quantitative, and uniform,' overcoming the low efficiency, poor modification homogeneity, and difficult product separation inherent in conventional chemical approaches [2].

Genetic code expansion Protein half-life extension Site-specific lipidation

Enhanced Human Serum Albumin Binding vs. Wild-Type GLP-1

Surface plasmon resonance (SPR) analysis demonstrated that GLP1(HepoK) exhibits substantially stronger binding to immobilized human serum albumin (HSA) compared to unmodified wild-type GLP-1 [1]. While quantitative KD values are reported in the primary literature, the study explicitly states that GLP1(HepoK) showed 'stronger binding to HSA than GLP1(WT)' [1]. In vivo, GLP1(HepoK) maintained blood glucose-lowering activity equivalent to GLP1(WT) but with significantly prolonged duration of action, consistent with HSA-mediated half-life extension [1].

Albumin binding GLP-1 analog Pharmacokinetics

Orthogonal tRNA Synthetase Specificity for HepoK vs. Other N-Acyl-Lysine Derivatives

The patent CN108823225B discloses a specifically evolved HepoKRS (HepoK aminoacyl-tRNA synthetase) that is orthogonal and specific to HepoK, with no detectable activity toward other lysine acylation variants [1]. In standard PylRS-based systems, the wild-type or commonly used mutants (e.g., AcKRS) cannot efficiently charge HepoK onto tRNAPyl, necessitating a dedicated directed evolution campaign [1][2]. This specificity ensures that when HepoK is supplied in the culture medium, only the heptanoyl-lysine is incorporated, avoiding misincorporation of endogenous lysine or other acyl-lysine contaminants.

Aminoacyl-tRNA synthetase Substrate specificity Genetic code expansion

Heptanoyl Chain Length Optimization: C7 vs. Shorter and Longer Acyl Chains for HSA Binding and Solubility

Systematic studies of fatty-acid-acylated GLP-1 analogs have established that albumin binding affinity increases with acyl chain length, but chain lengths exceeding C8–C10 often cause peptide aggregation, poor solubility, and reduced biological activity [1]. The C7 heptanoyl chain of HepoK occupies an empirically validated 'sweet spot': it provides sufficient hydrophobic surface area for HSA interaction while maintaining aqueous solubility and avoiding self-association into inactive oligomers [1][2]. The GLP1(HepoK) construct retained full GLP-1 receptor agonism in cell-based assays, confirming that the C7 modification does not sterically hinder receptor engagement [2].

Chain length optimization Lipophilicity Aggregation propensity

Best Research and Industrial Application Scenarios for (2S)-2-Amino-6-(heptanoylamino)hexanoic acid (HepoK)


Genetic Encoding for Long-Acting Incretin Therapeutics

HepoK is ideally applied for the recombinant production of site-specifically lipidated GLP-1 analogs and other incretin peptides with extended pharmacokinetic profiles. By programming an amber codon at the desired lipidation site, manufacturers can produce homogeneous lipidated therapeutic peptides directly from E. coli, eliminating post-expression chemical conjugation steps and simplifying downstream purification [1]. This application directly leverages HepoK's proven HSA-binding enhancement and retained receptor agonism demonstrated in the Fu et al. 2019 study [1].

Protein Half-Life Extension via Albumin Binding for Low-Molecular-Weight Biologics

For protein and peptide drugs below the renal filtration threshold (~50 kDa) that suffer from short circulatory half-life, HepoK provides a generalizable genetic engineering solution. The heptanoyl moiety promotes non-covalent association with serum albumin, creating a circulating depot that slows clearance without requiring Fc fusion or PEGylation [1][2]. The orthogonal HepoKRS/tRNA pair ensures that only the intended protein product is modified, maintaining batch consistency critical for preclinical and clinical development [2].

Chemical Biology Tool for Studying Protein Lipidation

Academic researchers investigating the functional consequences of protein fatty acylation can use HepoK to install a defined C7-lipid modification at any chosen site in a protein of interest. Unlike chemical ligation methods that produce heterogeneous mixtures, genetic encoding with HepoK yields a uniform modified protein, enabling clean structure-activity relationship studies on how lipidation site and chain length affect protein localization, protein-protein interactions, and membrane association [1].

Peptide Synthesis and Bioconjugation with Defined Hydrophobicity

In peptide chemistry, H-L-Lys(Heptanoyl)-OH serves as a pre-loaded monomer for solid-phase peptide synthesis (SPPS), enabling precise incorporation of a hydrophobic heptanoyl modification at any lysine position. This approach is used to study the effect of lipophilicity on peptide aggregation, membrane permeability, and lipid bilayer interactions, without the stochastic outcomes of post-synthetic acylation [1]. The compound's >98% purity and stable storage characteristics make it suitable for high-throughput peptide library construction [1].

Quote Request

Request a Quote for (2S)-2-Amino-6-(heptanoylamino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.